An In-depth Technical Guide on 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)
An In-depth Technical Guide on 3-(3-Fluoro-4-methoxybenzoyl)propionic acid (CAS 347-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluoro-4-methoxybenzoyl)propionic acid, with CAS Registry Number 347-63-7, is a substituted aromatic ketoacid. Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to a butyric acid chain via a ketone group, makes it a potential building block in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and safety information based on currently available data. While specific biological activities and detailed experimental protocols for this exact compound are not extensively documented in peer-reviewed literature, this guide will also present generalized experimental workflows and hypothetical signaling pathways that could be relevant for its investigation, based on the activities of structurally related molecules.
Chemical Structure and Identification
The unique arrangement of functional groups in 3-(3-Fluoro-4-methoxybenzoyl)propionic acid provides a scaffold for further chemical modifications.
| Identifier | Value |
| CAS Number | 347-63-7[1][2][3] |
| Chemical Name | 3-(3-Fluoro-4-methoxybenzoyl)propionic acid[2][4] |
| Synonyms | 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid[1][5] |
| Molecular Formula | C11H11FO4[1][2][4][6] |
| SMILES | COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F[6] |
| InChI | InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)[6][7] |
| InChIKey | SNRFVYKMDZSFED-UHFFFAOYSA-N[6][7] |
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These properties are crucial for designing experimental conditions, formulation development, and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 226.21 g/mol | [4] |
| Monoisotopic Mass | 226.06413 Da | [6] |
| Melting Point | 168-170 °C | [4] |
| Boiling Point (Predicted) | 422.6±35.0 °C | [5] |
| Density (Predicted) | 1.279±0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.46±0.17 | [5] |
| Appearance | White to off-white solid/powder | [5] |
| XlogP (Predicted) | 1.1 | [6] |
Synthesis and Reactivity
A plausible synthetic approach would involve the reaction of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction would likely be followed by purification steps including recrystallization.
Benzoylpropionic acids are versatile intermediates in organic synthesis. The carboxylic acid and ketone functionalities allow for a wide range of chemical transformations, making them useful for creating more complex molecules, including various heterocyclic compounds which are known to possess diverse biological activities.[8][10]
Biological Activity and Potential Applications
Currently, there is a lack of specific studies detailing the biological activities or mechanism of action of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid. However, the activities of structurally related compounds can provide insights into its potential applications.
For instance, a related compound, 3-fluoro-4-methoxybenzoic acid, serves as an intermediate in the synthesis of active pharmaceutical ingredients for conditions like Alzheimer's disease and for creating oxadiazoles with antimicrobial properties.[11] Another related molecule, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (a metabolite of dietary polyphenols), has been shown to regulate oxidative stress and influence muscle fiber composition.[12] Furthermore, indole-3-propionic acid, another propionic acid derivative, is known to play a role in bone metabolism by modulating the NF-κB pathway.[13]
Given these precedents, it is plausible that 3-(3-Fluoro-4-methoxybenzoyl)propionic acid could be investigated for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and neuroprotective effects.
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, this section provides a generalized workflow for the characterization and preliminary biological screening of a novel chemical entity like 3-(3-Fluoro-4-methoxybenzoyl)propionic acid.
Physicochemical Characterization
A standard workflow for characterizing a newly synthesized or procured batch of the compound would include:
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to determine the purity of the compound.
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Identity Confirmation:
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Mass Spectrometry (MS): To confirm the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
-
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to accurately determine the melting point and assess thermal stability.
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Solubility Testing: Determining the solubility in various solvents (e.g., water, DMSO, ethanol) is crucial for preparing stock solutions for biological assays.
References
- 1. 347-63-7 | MFCD00020538 | 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid [aaronchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 3-(3-FLUORO-4-METHOXYBENZOYL)PROPIONIC ACID CAS#: 347-63-7 [amp.chemicalbook.com]
- 6. PubChemLite - 3-(3-fluoro-4-methoxybenzoyl)propionic acid (C11H11FO4) [pubchemlite.lcsb.uni.lu]
- 7. 3-(3-FLUORO-4-METHOXYBENZOYL)PROPIONIC ACID | CAS: 347-63-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
- 13. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

